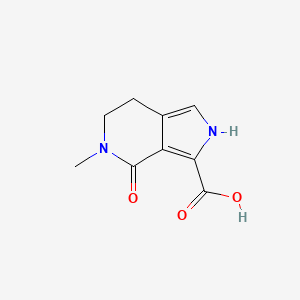
Makaluvic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Makaluvic acid A is a natural product found in Zyzzya fuliginosa with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Makaluvic acid A has shown significant potential as an anticancer agent. Research indicates that compounds derived from marine sources, including this compound, exhibit cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Against Esophageal Cancer
In a study conducted by Keyzers et al. (2005), this compound demonstrated in vitro cytotoxicity against esophageal cancer cells. The mechanisms of action are believed to involve interaction with cellular pathways that regulate apoptosis and cell proliferation .
| Compound | Cancer Type | Cytotoxicity Level |
|---|---|---|
| This compound | Esophageal Cancer | High |
| Makaluvic Acid B | Breast Cancer | Moderate |
Inhibition of Antibiotic Resistance
This compound has been identified as a potential inhibitor of Metallo-β-Lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria.
- Case Study: Inhibitory Potential Against MBLs
Recent research utilized high-throughput virtual screening to assess the binding affinity of marine metabolites against B1-MBLs. This compound exhibited strong binding affinity, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .
| Enzyme Type | Binding Affinity | Potential Application |
|---|---|---|
| B1-MBL | High | Antibiotic Resistance |
| B2-MBL | Moderate | Future Studies |
Interaction with DNA
This compound and its derivatives have been studied for their ability to intercalate with DNA, which is a crucial mechanism for their anticancer activity.
- Case Study: DNA Intercalation
Research has shown that Makaluvic acid derivatives can form stable complexes with DNA, leading to disruption of replication and transcription processes in cancer cells. This interaction is particularly relevant in developing targeted cancer therapies .
| Interaction Type | Target | Outcome |
|---|---|---|
| DNA Intercalation | Cancer Cells | Inhibition of Growth |
| Protein Binding | Topoisomerase II | Disruption of Function |
Pharmacological Applications
The pharmacological properties of this compound extend beyond anticancer effects, showing promise in other areas such as anti-inflammatory and antimicrobial activities.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
5-methyl-4-oxo-6,7-dihydro-2H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-3-2-5-4-10-7(9(13)14)6(5)8(11)12/h4,10H,2-3H2,1H3,(H,13,14) |
Clave InChI |
PTBJVLGXDFOMFM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CNC(=C2C1=O)C(=O)O |
Sinónimos |
makaluvic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















